1-(2-phenylethyl)-1H-1,2,4-triazole
Overview
Description
1-(2-Phenylethyl)-1H-1,2,4-triazole (or PETA) is a heterocyclic aromatic compound, which is a member of the triazole family of compounds. PETA is a versatile compound that is used in a wide range of applications, from industrial synthesis to pharmaceutical research. It is a relatively new compound, having been first synthesized in the late 1990s. PETA has a wide range of properties, which makes it an attractive candidate for use in scientific research. In
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including 1-(2-phenylethyl)-1H-1,2,4-triazole, are noted for their diverse biological activities, which makes them significant in the preparation of new drugs. These compounds have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Recent patents and clinical studies between 2008 and 2011 emphasize their role in developing new chemical entities and pharmaceuticals. The ongoing research seeks more efficient and sustainable preparations for these triazoles, considering green chemistry and energy-saving approaches (Ferreira et al., 2013).
Quantitative Analysis Techniques
The quantitation methods for 1-(2-phenylethyl)-1H-1,2,4-triazole derivatives have been a subject of research. A study demonstrated a technique for spectrophotometric determination of 1-(β-phenylethyl)-4-amino-1,2,4-triazole bromide, using absorption spectrophotometry in the ultraviolet region. This method was validated for specificity, linearity, accuracy, and robustness, making it essential for precise and accurate analysis (Ivanovna et al., 2018).
Structural and Chemical Properties
Studies on 1,2,4-triazole derivatives have investigated their crystal structures and chemical properties. Research has shown that the triazole ring in these compounds can have various coordination modes with metal ions, leading to potential applications in molecular-based memory devices, displays, and optical switches due to their specific magnetic properties (Şahin et al., 2008).
Application in Electrolytes
1H-1,2,4-triazole derivatives have been reported as effective solvents for proton-conducting electrolytes. Their inclusion in polymer electrolyte membranes (PEMs) suggests their stability and efficiency under fuel cell operating conditions, highlighting their potential in energy-related applications (Li et al., 2005).
Detection of Impurities in Pharmaceuticals
The development of methods to detect impurities in pharmaceuticals containing triazole derivatives is crucial. For instance, a method to determine related impurities in bromide 1-(β-phenylethyl)-4-amino-1,2,4-triazole tablets by high-performance liquid chromatography has been developed, ensuring the quality and safety of the medication (Derevianko & Skoryna, 2020).
Quantum Mechanical and Molecular Docking Studies
Triazole derivatives have been analyzed for their structural, nonlinear optical, electronic, and biological properties through comprehensive quantum mechanical studies. Molecular docking studies predict their potential as inhibitors and enhance their physico-chemical descriptors, suggesting their applicability in various biological and chemical fields (Al-Otaibi et al., 2020).
properties
IUPAC Name |
1-(2-phenylethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-7-13-9-11-8-12-13/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEHODQNBILIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327287 | |
Record name | 1-(2-phenylethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-1H-1,2,4-triazole | |
CAS RN |
74094-28-3 | |
Record name | 1-(2-phenylethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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